molecular formula C38H48NOPS B12305927 (R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12305927
M. Wt: 597.8 g/mol
InChI Key: LBEHDJAAPPRKMG-AAHGUQRTSA-N
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Description

®-N-((S)-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a biphenyl group, a phosphanyl group, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the biphenyl core, introduction of the tert-butyl groups, and subsequent attachment of the phosphanyl and sulfinamide groups. Common reagents used in these reactions include organometallic reagents, phosphine ligands, and sulfinyl chlorides. Reaction conditions often involve inert atmospheres, such as nitrogen or argon, and the use of catalysts to facilitate specific transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfone.

    Reduction: The phosphanyl group can be reduced to a phosphine.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group would yield a sulfone derivative, while reduction of the phosphanyl group would produce a phosphine derivative.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology

In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins or nucleic acids, and its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways or target disease-related proteins.

Industry

In industrial applications, the compound may be used as a catalyst or a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ®-N-((S)-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and phosphanyl groups may facilitate binding to these targets, while the sulfinamide group may participate in redox reactions or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    ®-N-((S)-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    ®-N-((S)-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-thioamide: Similar structure but with a thioamide group instead of a sulfinamide group.

Uniqueness

The uniqueness of ®-N-((S)-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both phosphanyl and sulfinamide groups allows for diverse chemical transformations and interactions with various molecular targets.

Properties

Molecular Formula

C38H48NOPS

Molecular Weight

597.8 g/mol

IUPAC Name

N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C38H48NOPS/c1-36(2,3)29-24-28(25-30(26-29)37(4,5)6)33-22-16-17-23-34(33)35(39-42(40)38(7,8)9)27-41(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-26,35,39H,27H2,1-9H3/t35-,42?/m1/s1

InChI Key

LBEHDJAAPPRKMG-AAHGUQRTSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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